Benzo[d][1,3]dioxol-5-yl(furan-3-yl)methanol
Overview
Description
Benzo[d][1,3]dioxol-5-yl(furan-3-yl)methanol is an organic compound characterized by the presence of both a benzo[d][1,3]dioxole and a furan moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-yl(furan-3-yl)methanol typically involves the reaction of benzo[d][1,3]dioxole derivatives with furan-3-ylmethanol under specific conditions. One common method involves the use of catalysts such as CuI and bases like NaHCO3 in solvents like acetonitrile . The reaction is carried out at room temperature, leading to the formation of the desired product in moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using more efficient catalysts, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxol-5-yl(furan-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Benzo[d][1,3]dioxol-5-yl(furan-3-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzo[d][1,3]dioxol-5-yl(furan-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxol-5-ol: Another compound with a benzo[d][1,3]dioxole moiety, but without the furan ring.
1-benzo[1,3]dioxol-5-yl-indoles: Compounds that include both benzo[d][1,3]dioxole and indole structures.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also feature the benzo[d][1,3]dioxole moiety and have been studied for their antitumor activities.
Uniqueness
Benzo[d][1,3]dioxol-5-yl(furan-3-yl)methanol is unique due to the combination of the benzo[d][1,3]dioxole and furan moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl(furan-3-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-12(9-3-4-14-6-9)8-1-2-10-11(5-8)16-7-15-10/h1-6,12-13H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZHHGIZOYVRMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C3=COC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301280652 | |
Record name | α-3-Furanyl-1,3-benzodioxole-5-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301280652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4412-92-4 | |
Record name | α-3-Furanyl-1,3-benzodioxole-5-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4412-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-3-Furanyl-1,3-benzodioxole-5-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301280652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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